molecular formula C9H7ClS B1593900 3-(Chloromethyl)benzo[b]thiophene CAS No. 3216-47-5

3-(Chloromethyl)benzo[b]thiophene

Cat. No.: B1593900
CAS No.: 3216-47-5
M. Wt: 182.67 g/mol
InChI Key: JIXGRXJTSCZWNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzo[b]thiophene (CAS 3216-47-5) is a versatile benzo[b]thiophene derivative with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol . This compound features a chloromethyl group attached to the benzo[b]thiophene scaffold, making it a valuable electrophilic building block in organic synthesis and medicinal chemistry research. The reactive chloromethyl group readily participates in nucleophilic substitution and coupling reactions, allowing researchers to easily functionalize the core structure and create diverse chemical libraries . The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for its wide range of therapeutic properties . Compounds containing this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, among others . As such, this compound serves as a critical synthon for the synthesis of more complex molecules with potential biological activity. Its primary research application is as a key intermediate in the construction of targeted compounds for pharmacological screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-benzothiophene
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InChI

InChI=1S/C9H7ClS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGRXJTSCZWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185945
Record name 3-(Chloromethyl)benzo(b)thiophene
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Molecular Weight

182.67 g/mol
Source PubChem
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CAS No.

3216-47-5
Record name 3-(Chloromethyl)benzo[b]thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(chloromethyl)benzo[b]thiophene
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Record name 3-(CHLOROMETHYL)BENZO(B)THIOPHENE
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Synthetic Methodologies for 3 Chloromethyl Benzo B Thiophene

Direct Halomethylation Approaches to Benzo[b]thiophene Scaffolds

Direct halomethylation involves the introduction of a chloromethyl group onto the benzo[b]thiophene ring. This can be achieved through electrophilic substitution or radical-mediated reactions.

The direct chloromethylation of aromatic compounds is a classic method for introducing a chloromethyl group. For thiophene (B33073), a related heterocycle, chloromethylation can be achieved using a mixture of concentrated hydrochloric acid, hydrogen chloride gas, and paraformaldehyde google.comgoogle.com. This reaction typically proceeds via an electrophilic aromatic substitution mechanism. The conditions for this reaction, such as temperature and molar ratios of reactants, are crucial for achieving good yields and selectivity google.comgoogle.com. For instance, the reaction is preferably carried out at temperatures between -15 °C and +20 °C google.comgoogle.com.

While direct chloromethylation of the parent benzo[b]thiophene to yield the 3-substituted product is not as commonly documented, related halogenation reactions provide insight into the reactivity of the benzo[b]thiophene nucleus. For example, the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been successfully achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) at elevated temperatures nih.govresearchgate.netrsc.org. This reaction proceeds through a proposed mechanism involving the formation of a chloronium ion intermediate nih.govresearchgate.netrsc.org.

A more general approach to chloromethylation of aromatic hydrocarbons that could be applicable is the use of a phase transfer catalyst (PTC) in aqueous media. A system comprising zinc chloride, acetic acid, sulfuric acid, and polyethylene glycol (PEG-800) has been shown to effectively catalyze the chloromethylation of various aromatic hydrocarbons researchgate.net.

Table 1: Reagents and Conditions for Chloromethylation of Thiophene

ReagentConditionsProductReference
Paraformaldehyde, HCl(aq), HCl(g)Temperature: 0 °C to +10 °C2-Chloromethyl-thiophene google.comgoogle.com

Photochemical and radical-mediated reactions offer an alternative pathway for the functionalization of the benzo[b]thiophene scaffold. These methods are particularly useful for the halogenation of a methyl group at the 3-position of the benzo[b]thiophene ring.

A notable example is the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene from 3-methyl-7-chlorobenzo[b]thiophene google.comwipo.int. This reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator google.comwipo.int. The reaction is facilitated by irradiation with a bulb, indicating a photochemical or photo-assisted radical process google.comwipo.int. The use of a linear alkane solvent like n-heptane is a key feature of this method, offering a more environmentally friendly alternative to traditional chlorinated solvents google.comwipo.int.

Table 2: Radical-Mediated Bromination of 3-Methyl-7-chlorobenzo[b]thiophene

SubstrateReagentsInitiatorSolventConditionsProductReference
3-Methyl-7-chlorobenzo[b]thiopheneN-Bromosuccinimide (NBS)Benzoyl peroxiden-HeptaneBulb irradiation, boiling3-Bromomethyl-7-chlorobenzo[b]thiophene google.comwipo.int

Optimization and Scale-Up Considerations in 3-(Chloromethyl)benzo[b]thiophene Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction parameters and the development of efficient purification methods to ensure high yield, purity, and economic viability.

Reaction Parameter Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side product formation. Systematic studies often involve varying several parameters.

For the C3-chlorination of benzo[b]thiophene derivatives with sodium hypochlorite, studies have identified that temperature is a critical parameter, with optimal results achieved between 65–75 °C in an aqueous acetonitrile solution. nih.gov The reaction involves preparing a 0.5 M solution of the benzothiophene (B83047) in acetonitrile, adding an aqueous solution of sodium hypochlorite pentahydrate, and stirring for a specific duration before workup. nih.gov

In broader studies on the synthesis of substituted benzo[b]thiophenes, various reaction parameters are typically screened. For instance, in palladium-catalyzed coupling reactions, optimization studies are performed to determine the ideal catalyst, ligands, additives, and temperature. researchgate.net An extensive screening of palladium-based catalysts (e.g., Pd(OAc)₂ or PdCl₂) along with reoxidants (e.g., Cu(OAc)₂) and solvents (e.g., DMF or DMSO) revealed the optimal conditions for intramolecular C-H functionalization to form the benzo[b]thiophene ring. researchgate.net Such studies are essential for developing robust and reproducible synthetic protocols.

A key goal in scale-up is to develop a process that avoids complex purification procedures. Research into the production of related compounds has focused on finding reaction conditions that yield the target molecule with high purity directly from the reaction mixture, thereby obviating the need for column chromatography, which can be a bottleneck in industrial production. google.com

ParameterStudied VariationRationale
Temperature 65-75 °CTo optimize reaction rate and selectivity for C3-chlorination. nih.gov
Catalyst System Pd(OAc)₂, PdCl₂To identify the most active and efficient catalyst for C-H functionalization. researchgate.net
Solvent DMF, DMSO, AcetonitrileTo assess the impact on solubility, reaction rate, and product stability. nih.govresearchgate.net
Reoxidant/Additive Cu(OAc)₂To facilitate the catalytic cycle in palladium-catalyzed reactions. researchgate.net
Reagent Stoichiometry Molar equivalents of chlorinating agentTo ensure complete conversion while minimizing side reactions. researchgate.net

Preparative Chromatographic Purification Methodologies

Purification is a critical step to isolate this compound with the high purity required for subsequent applications. While the ideal industrial process minimizes or eliminates chromatography, laboratory-scale synthesis and initial scale-up often rely on these techniques. google.com

Flash Column Chromatography is a commonly employed method for the purification of benzo[b]thiophene derivatives. nih.gov For C3-chlorinated products, purification is often achieved using silica gel with non-polar eluents such as hexanes. nih.govresearchgate.net For other derivatives, a gradient system, for example, from hexanes to 2% ethyl acetate in hexanes, may be used to separate the desired product from starting materials and byproducts. nih.gov In the purification of 3-(methylthio)-2-(p-tolyl)benzo[b]thiophene, a mixture of hexanes and ethyl acetate (80:1) was used as the eluent. nih.gov

Preparative Thin-Layer Chromatography (TLC) offers another method for purification on a smaller scale. For instance, a mixture of n-hexane and ethyl acetate (9:1) has been used to purify a substituted benzo[b]thiophene derivative. rsc.org

For more challenging separations or to achieve very high purity, Recycling Preparative High-Performance Liquid Chromatography (HPLC) can be utilized. This technique has been applied to benzo[b]thiophene derivatives using a YMC-GPC T2000 column with chloroform as the eluent. rsc.org

However, a significant consideration for scale-up is that chromatographic purification can be difficult and costly. It has been noted that removing certain by-products from benzo[b]thiophene compounds by column chromatography can be very challenging, which drives the development of synthetic methods that produce the product in high purity without this step. google.com

Reactivity and Chemical Transformations of 3 Chloromethyl Benzo B Thiophene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 3-position of the benzo[b]thiophene ring is highly susceptible to nucleophilic attack, facilitating the introduction of a variety of functional groups. This reactivity is analogous to that of benzyl (B1604629) chloride, where the stability of the resulting carbocation intermediate enhances the rate of substitution.

The displacement of the chloride ion by nitrogen, oxygen, and sulfur nucleophiles provides a straightforward route to a range of functionalized benzo[b]thiophene derivatives.

Aminoalkyl Derivatives: Reactions with primary and secondary amines readily yield the corresponding 3-(aminomethyl)benzo[b]thiophenes. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Reductive alkylation of 3-aminomethylbenzo[b]thiophene using the Eschweiler-Clarke method (formaldehyde-formic acid) has been shown to proceed in good yields. capes.gov.br Similarly, the Borch method (formaldehyde-cyanoborohydride) is effective for the reductive alkylation of 3-β-aminoethylbenzo[b]thiophene. capes.gov.br These amino derivatives are of significant interest in medicinal chemistry due to their structural similarity to tryptamine (B22526) isosteres, which are known to exhibit central nervous system activity. capes.gov.brnih.gov

Hydroxyalkyl Derivatives: Hydrolysis of 3-(chloromethyl)benzo[b]thiophene under aqueous basic conditions leads to the formation of (3-benzo[b]thienyl)methanol. Alternatively, reaction with alkoxides or carboxylate salts can be employed to synthesize the corresponding ether and ester derivatives, respectively.

Thioalkyl Derivatives: Thiolates are excellent nucleophiles for the substitution of the benzylic chloride, leading to the formation of 3-(thioalkyl)benzo[b]thiophenes. These reactions are generally high-yielding and provide access to a variety of sulfur-containing benzo[b]thiophene analogs.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Diethylamine 3-(Diethylaminomethyl)benzo[b]thiophene
Hydroxide Sodium Hydroxide (3-Benzo[b]thienyl)methanol

The introduction of a cyano group via nucleophilic substitution with cyanide salts, such as sodium or potassium cyanide, is a valuable transformation that provides access to 3-(cyanomethyl)benzo[b]thiophene. This nitrile can then be further elaborated into other functional groups, such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation methods have become increasingly popular for the synthesis of aryl nitriles due to their milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Carbon-carbon bonds can also be formed through reactions with organometallic reagents, such as Grignard reagents or organocuprates, although these reactions can sometimes be complicated by competing side reactions.

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution reactions. chemicalbook.com The presence of the sulfur atom and the fused benzene (B151609) ring influences the regioselectivity of these reactions. Theoretical studies and experimental results indicate that the 3-position is generally the most reactive site for electrophilic attack in unsubstituted benzo[b]thiophene. rsc.org However, in this compound, the 3-position is already substituted, directing incoming electrophiles to other positions on the bicyclic ring system.

Halogenation: The chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate has been reported to yield C3-halogenated products. nih.govrsc.orgresearchgate.net However, the presence of a substituent at the 3-position, as in this compound, would direct further halogenation to the benzene portion of the molecule or potentially the 2-position, depending on the reaction conditions and the directing influence of the chloromethyl group.

Nitration: The nitration of benzo[b]thiophene itself yields a mixture of nitro isomers. rsc.org Studies on the nitration of 3-substituted benzo[b]thiophenes, such as 3-acetyl and 3-formyl derivatives, have shown that substitution occurs at all four available positions in the benzene ring. rsc.org The distribution of the nitro isomers is dependent on the specific nitrating conditions employed. For instance, nitration of 3-acetylbenzo[b]thiophene with potassium nitrate (B79036) in concentrated sulfuric acid at 0°C results in substitution on the benzene ring. rsc.org It is expected that the nitration of this compound would similarly lead to substitution on the benzene ring, with the exact isomer distribution influenced by the electronic and steric effects of the chloromethyl group.

Acylation: Friedel-Crafts acylation of benzo[b]thiophene typically occurs at the 3-position. With the 3-position blocked, acylation of this compound would be expected to occur at the benzene ring or potentially at the 2-position under forcing conditions. The development of efficient methods for the synthesis of 3-acylbenzothiophene derivatives is an active area of research. mdpi.com

Sulfonation: Sulfonation of benzo[b]thiophene also favors the 3-position. In the case of this compound, sulfonation would likely proceed on the benzene ring, leading to the formation of various sulfonic acid isomers.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The chlorine atom in this compound can participate in certain cross-coupling reactions, although it is generally less reactive than the corresponding bromide or iodide.

More commonly, the benzo[b]thiophene ring itself can be functionalized with a group suitable for cross-coupling, such as a boronic acid or a halide, which can then be coupled with a variety of partners. For instance, a model C3-chloro derivative of a benzo[b]thiophene has been successfully coupled with phenylboronic acid using standard Suzuki-Miyaura coupling conditions, demonstrating the feasibility of such transformations. rsc.orgresearchgate.net While direct coupling at the chloromethyl position is less common, the versatility of the benzo[b]thiophene scaffold allows for the introduction of other handles for a wide array of transition metal-catalyzed reactions, including those catalyzed by palladium and nickel. researchgate.net These reactions provide powerful methods for the construction of complex molecules containing the benzo[b]thiophene motif. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-aminomethylbenzo[b]thiophene
3-β-aminoethylbenzo[b]thiophene
(3-Benzo[b]thienyl)methanol
3-(thioalkyl)benzo[b]thiophenes
3-(cyanomethyl)benzo[b]thiophene
3-acetylbenzo[b]thiophene
3-formylbenzo[b]thiophene
Phenylboronic acid
Sodium hypochlorite pentahydrate
Potassium nitrate
Sulfuric acid
Formaldehyde (B43269)
Formic acid
Sodium cyanide
Potassium cyanide
Grignard reagents
Organocuprates
Benzyl chloride

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent. This reaction typically involves the coupling of an organoborane (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. msu.edulibretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoborane to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

While the chloromethyl group is a benzylic-type halide, the chloro substituent on the benzo[b]thiophene ring at the C3 position can also participate in such coupling reactions. For instance, a model Suzuki-Miyaura coupling has been demonstrated using 3-chloro-2-methylbenzo[b]thiophene and phenylboronic acid. This reaction highlights the feasibility of using C3-halogenated benzo[b]thiophenes as substrates for palladium-catalyzed C-C bond formation.

Table 1: Model Suzuki-Miyaura Coupling of a C3-Chlorinated Benzo[b]thiophene Derivative
Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Chloro-2-methylbenzo[b]thiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/Water10070 christuniversity.in

This transformation underscores the utility of palladium catalysis to functionalize the C3 position of the benzo[b]thiophene core, enabling the synthesis of aryl-substituted derivatives.

Formation of Carbon-Heteroatom Bonds via Catalytic Methods

The chloromethyl group of this compound is an excellent electrophilic site for forming bonds with various heteroatoms, such as nitrogen, oxygen, and sulfur. This is typically achieved through nucleophilic substitution reactions, which can be significantly enhanced by transition metal catalysis, most notably with palladium or copper. mit.edunih.govgoogle.com

Catalytic methods like the Buchwald-Hartwig amination and its etherification analogues provide general pathways for these transformations. youtube.com The catalytic cycle for these reactions is similar to that of C-C couplings. It begins with the oxidative addition of the C-Cl bond of this compound to a low-valent metal center (e.g., Pd(0)). The resulting organopalladium(II) complex then reacts with a nucleophile (an amine, alcohol, or thiol) in the presence of a base. The final step is reductive elimination, which forms the desired C-N, C-O, or C-S bond and regenerates the active catalyst. mit.eduyoutube.com

These methods allow for the synthesis of a wide array of functionalized benzo[b]thiophenes, which are valuable in medicinal chemistry and materials science.

Table 2: Potential Carbon-Heteroatom Bond Formations from this compound via Catalytic Methods
Reaction TypeNucleophilePotential ProductCatalyst System (Typical)Reference Principle
C-N Bond Formation (Amination)Primary/Secondary Amine (R₂NH)3-(Aminomethyl)benzo[b]thiophenePd catalyst with phosphine (B1218219) ligand, base youtube.com
C-O Bond Formation (Etherification)Alcohol/Phenol (ROH)3-(Alkoxymethyl)benzo[b]thiophenePd or Cu catalyst, base christuniversity.inmit.edu
C-S Bond Formation (Thioetherification)Thiol (RSH)3-(Thioalkylmethyl)benzo[b]thiophenePd or Cu catalyst, base wikipedia.org

Intramolecular Cyclization and Annulation Reactions

The reactive chloromethyl group is a key functional handle for constructing new ring systems fused to the benzo[b]thiophene core through intramolecular reactions.

Formation of Fused Heterocyclic Systems

Intramolecular cyclization provides a direct route to polycyclic heteroaromatic compounds. beilstein-journals.orgsciforum.net In the case of this compound, if a suitable nucleophilic group is present elsewhere on the molecule, an intramolecular substitution reaction can occur to form a new fused ring.

For example, a benzo[b]thiophene derivative bearing a nucleophile, such as a hydroxyl or amino group, at the C4 position could undergo an intramolecular cyclization. The nucleophile would attack the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new heterocyclic ring fused to the c face of the benzo[b]thiophene. This strategy is a powerful method for building complex molecular architectures, such as thieno[3,4-c]pyrans or thieno[3,4-c]pyrroles, from appropriately substituted precursors. The reaction often proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity. Electrophilic cyclization of alkyne precursors is another established method for creating fused systems. nih.govrsc.org

Rearrangement Reactions Involving the Chloromethyl Group

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wikipedia.org While various rearrangement reactions are known in organic chemistry, such as the Wagner-Meerwein or Fries rearrangements, specific reports of rearrangements involving the migration of the chloromethyl group on the this compound scaffold are not extensively documented in the surveyed literature. Such a reaction would likely require specific substrates and conditions to facilitate the migration of the CH₂Cl group to an adjacent position on the aromatic ring, a process that is not typically favored.

Advanced Analytical and Spectroscopic Characterization of 3 Chloromethyl Benzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-(Chloromethyl)benzo[b]thiophene and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

The structural backbone of benzo[b]thiophene derivatives is precisely mapped using a combination of 1D (¹H, ¹³C) and 2D NMR experiments. malayajournal.org The ¹H NMR spectrum reveals the chemical environment of protons, while the ¹³C NMR spectrum provides information about the carbon framework. nih.govmdpi.com

Advanced 2D techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It helps establish the connectivity of protons within the aromatic rings and confirms the relationship between protons on the same or adjacent carbon atoms. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a definitive assignment of which proton is bonded to which carbon, simplifying the interpretation of complex spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 to 4 bonds). columbia.edu It is instrumental in connecting different fragments of a molecule, for instance, linking the chloromethyl protons to the C2, C3, and C3a carbons of the benzo[b]thiophene ring system, thus confirming the substituent's position. science.gov

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, as demonstrated in the representative data below.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

PositionAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H to C)
2CH~7.5~125C3, C3a, C7a
3C-~132-
3-CH₂CH₂~4.8~39C2, C3, C3a
3aC-~139-
4CH~7.9~124C5, C6, C7a
5CH~7.4~125C4, C6, C7
6CH~7.4~123C4, C5, C7
7CH~7.8~122C5, C6, C3a
7aC-~140-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

For more complex derivatives of this compound that may contain stereocenters or exhibit conformational isomerism, NMR spectroscopy is a vital tool for stereochemical assignment. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can determine the spatial proximity of atoms, which helps in assigning relative stereochemistry.

In the case of benzo[b]thiophene derivatives, NMR has been used to study the conformational properties, such as hindered rotation around specific bonds. researchgate.net For this compound, analysis of through-space NOE correlations could provide insights into the preferred orientation of the chloromethyl group relative to the planar heterocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.commdpi.com For this compound, HRMS would confirm the molecular formula C₉H₇ClS by matching the experimentally measured mass to the calculated exact mass. nih.govnih.gov This technique is critical for confirming the identity of newly synthesized compounds. mdpi.com

Interactive Table 2: HRMS Data for this compound.

Molecular FormulaIsotopeCalculated Mass (m/z)Found Mass (m/z)
C₉H₇³⁵ClS[M]⁺181.99570Typically within 5 ppm
C₉H₇³⁷ClS[M+2]⁺183.99275Typically within 5 ppm

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound ([C₉H₇ClS]⁺˙) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing valuable structural information. nih.gov

The fragmentation of benzo[b]thiophene derivatives is well-documented. nih.govnih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the chloromethyl group: [M - CH₂Cl]⁺, leading to the stable benzo[b]thienyl cation.

Cleavage of the C-Cl bond: This is a characteristic fragmentation for dicarbonyldichlorides of this family. nih.gov

Understanding these pathways helps in the structural confirmation of the parent molecule and the identification of related compounds in complex mixtures. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule. The chemical structures of synthesized benzo[b]thiophene compounds are often confirmed using spectroscopic techniques like IR. mdpi.comrsc.org

For this compound, the IR spectrum would display characteristic absorption bands corresponding to the different types of bonds within the molecule.

Interactive Table 3: Characteristic IR Absorption Bands for this compound.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzo[b]thiophene Ring3100 - 3000
C-H Stretch (Aliphatic)-CH₂Cl3000 - 2850
C=C Stretch (Aromatic)Benzo[b]thiophene Ring1600 - 1450
C-Cl StretchChloromethyl Group800 - 600
C-S StretchThiophene (B33073) Ring700 - 600

Data is based on typical values for these functional groups. The IR spectrum of benzo[b]thiophene-2-carbaldehyde shows a characteristic carbonyl (C=O) stretch at 1672 cm⁻¹, and aromatic C-H stretches. mdpi.com

Characteristic Absorption and Scattering Band Assignments

The vibrational spectrum of the benzo[b]thiophene core is well-understood. Characteristic bands for the monomer include C-H stretching vibrations of the aromatic rings, various ring stretching and deformation modes, and vibrations involving the sulfur atom. For instance, studies on benzo[b]thiophene (BTh) and its polymers have identified key bands, such as the aromatic C-H stretch near 3053 cm⁻¹, a ring stretching mode around 1450 cm⁻¹, and out-of-plane bending modes below 800 cm⁻¹ researchgate.net. The C-S stretching vibrations in thiophene rings are typically observed in the 850-600 cm⁻¹ region iosrjournals.org.

The introduction of the 3-(chloromethyl) group (-CH₂Cl) introduces several new, localized vibrational modes. These include the symmetric and asymmetric stretching of the C-H bonds in the methylene (B1212753) group, typically found in the 2960-2850 cm⁻¹ range. Additionally, scissoring (~1450 cm⁻¹), wagging (~1260 cm⁻¹), and twisting/rocking (~1150-780 cm⁻¹) deformations of the CH₂ group are expected. Crucially, the C-Cl stretching vibration provides a distinct marker, generally appearing as a strong band in the 800-600 cm⁻¹ range.

The predicted characteristic vibrational bands for this compound, based on the analysis of the parent heterocycle and substituent effects, are summarized in the table below. These assignments are often confirmed and refined using computational methods like Density Functional Theory (DFT), which can calculate theoretical frequencies and their potential energy distribution (PED) across the molecule's internal coordinates iosrjournals.orgprimescholars.com.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment Notes
Aromatic C-H Stretch3100 - 3000Vibrations of C-H bonds on the benzene (B151609) and thiophene rings. researchgate.net
Aliphatic C-H Stretch (CH₂)2960 - 2850Asymmetric and symmetric stretching of the methylene group.
C=C Ring Stretch1600 - 1400Stretching vibrations of the carbon-carbon double bonds within the fused aromatic system. researchgate.netiosrjournals.org
CH₂ Scissoring~1450In-plane bending of the methylene group. May overlap with ring stretching modes.
C-H In-plane Bend1300 - 1000Bending of aromatic C-H bonds within the plane of the rings. rjpbcs.com
C-S Stretch850 - 600Stretching of the carbon-sulfur bonds within the thiophene ring. Often mixed with other ring modes. iosrjournals.org
C-Cl Stretch800 - 600Stretching of the carbon-chlorine bond. Expected to be a strong band in both IR and Raman spectra.
C-H Out-of-plane Bend900 - 700Out-of-plane bending of aromatic C-H bonds, characteristic of the substitution pattern. researchgate.net

In-situ Reaction Monitoring Applications

In-situ spectroscopy is a powerful tool for studying reaction kinetics and mechanisms in real-time, without the need for sample extraction. Techniques like FTIR, Raman, and NMR spectroscopy can be integrated directly into reaction vessels to monitor the consumption of reactants and the formation of intermediates and products.

A notable application is the study of desulfurization reactions of benzothiophene (B83047) under hydrothermal conditions using in-situ Raman spectroscopy. researchgate.net In one such study, researchers were able to follow the desulfurization pathway of benzothiophene (BT) in an alkaline environment. The in-situ Raman data, combined with GC/MS analysis of the products, revealed a two-step mechanism: first, the hydrogenation of the thiophene ring to form 2,3-dihydrobenzothiophene, followed by the cleavage of the C-S bonds to yield aromatic products like ethylbenzene. researchgate.net This provides direct mechanistic insights that are crucial for optimizing desulfurization processes.

Furthermore, in-situ FTIR spectroscopy has been employed to monitor electrochemically controlled reactions, including those involving heterocyclic compounds. rsc.org Specialized electrochemical cells coupled with a transmission FTIR cell allow for the continuous tracking of species concentrations as the reaction progresses, providing kinetic profiles that elucidate the role of electrochemically generated radicals.

More recently, the utility of in-situ NMR has been demonstrated in the study of a nickel-catalyzed enantioselective carbonylative coupling involving an α-chloroalkyl benzothiophene derivative. acs.org Real-time monitoring of the catalytic reaction revealed the rapid formation of a Ni(0)-carbonyl complex, identifying it as the active catalyst resting state and providing crucial information for understanding the catalytic cycle and enantioselectivity. acs.org These examples highlight the indispensable role of in-situ spectroscopy in advancing the understanding of reactions involving the benzo[b]thiophene scaffold.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of a molecule. For derivatives of this compound, XRD analysis reveals how the molecules pack in the crystal lattice and what intermolecular forces govern their assembly. While a crystal structure for this compound itself is not publicly documented, extensive studies on its derivatives provide significant insight into its likely solid-state behavior.

Crystal Packing and Intermolecular Interaction Analysis

The way benzo[b]thiophene derivatives arrange themselves in a crystal is dictated by a balance of various non-covalent interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.gov Studies on various benzo[b]thiophene derivatives consistently show the importance of several types of interactions:

Hydrogen Bonds: In derivatives containing hydrogen bond donors (like N-H) and acceptors (like O=S=O or F), classical hydrogen bonds (e.g., N—H⋯O) are often primary drivers of the supramolecular structure, forming chains or ring motifs. nih.govnih.gov Weaker C—H⋯O and C—H⋯F hydrogen bonds also play a significant role in stabilizing the crystal packing. nih.gov

Other Contacts: Hirshfeld analysis reveals the prevalence of van der Waals forces, with H⋯H, C⋯H, and S⋯H contacts typically accounting for a large percentage of the surface interactions. nih.gov Specific herringbone packing patterns, common for rod-like aromatic molecules, are also observed, driven by the optimization of C-H···π and other electrostatic interactions. ias.ac.in

Interaction TypeDescriptionExample from Benzo[b]thiophene Derivatives
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (O, N, F).N—H⋯O, C—H⋯O, C—H⋯F nih.govnih.gov
π–π StackingAttractive, noncovalent interactions between aromatic rings.Observed with inter-centroid distances of ~3.6-3.8 Å. nih.gov
C—H⋯π InteractionInteraction of a C-H bond with the electron cloud of a π-system.Frequently observed between an aliphatic or aromatic C-H and the benzo[b]thiophene ring system. nih.gov
Herringbone PackingA "T-shaped" arrangement of aromatic molecules to maximize favorable electrostatic interactions.A common packing motif for fused aromatic systems. ias.ac.in
Heteroatom ContactsInteractions involving the sulfur atom or other heteroatoms.S⋯H, S⋯C, and S⋯F contacts are quantified via Hirshfeld analysis. nih.gov

Absolute Configuration Determination

The parent molecule, this compound, is achiral. nih.gov However, many of its important derivatives are chiral, existing as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration—that is, the actual three-dimensional arrangement of the atoms of a specific enantiomer—is critical in fields like medicinal chemistry. Single-crystal X-ray diffraction is the most reliable method for this task. nih.govresearchgate.net

The determination relies on the phenomenon of anomalous (or resonant) scattering. researchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensity of a reflection (hkl) is equal to that of its inverse (-h-k-l). The small but measurable differences between these pairs of reflections, known as Bijvoet pairs, allow for the determination of the absolute structure of the crystal. ed.ac.uk The result is often expressed as a Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the inverted structure. nih.govresearchgate.net

For organic molecules containing only light atoms (C, H, O, N, S), the anomalous scattering effect is very weak. In such cases, a reliable determination of the Flack parameter can be challenging. A common and effective strategy is to introduce a heavier atom (e.g., bromine, or a metal) into the molecule or to co-crystallize the chiral derivative with a chiral molecule of a known absolute configuration, which acts as an internal reference. researchgate.netnih.gov For instance, a chiral alcohol or amine derivative of benzo[b]thiophene could be reacted with a chiral carboxylic acid of known configuration, and the crystal structure of the resulting diastereomeric salt would unambiguously reveal the configuration of the benzo[b]thiophene portion. This approach is a cornerstone of stereochemical analysis in modern chemistry.

Applications of 3 Chloromethyl Benzo B Thiophene in Materials Science and Organic Synthesis

Utilization as a Synthetic Building Block for Complex Organic Molecules

The reactivity of the benzylic chloride in 3-(Chloromethyl)benzo[b]thiophene makes it an exceptionally useful intermediate in organic synthesis. This reactivity allows for its use as an electrophile in reactions with a wide range of nucleophiles, providing a straightforward entry into a multitude of substituted benzo[b]thiophene derivatives.

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are often associated with a wide spectrum of pharmacological activities. wisdomlib.org this compound is a valuable precursor for creating a variety of other heterocyclic systems. The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions.

For instance, reaction with cyanide sources, such as potassium cyanide, would yield 3-(cyanomethyl)benzo[b]thiophene. This nitrile derivative is a highly versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. The benzylic carbon, being electron-deficient due to the inductive effects of the adjacent aromatic ring and the chlorine atom, is highly susceptible to attack by nucleophiles like the cyanide ion. stackexchange.com

Similarly, reactions with other nucleophiles such as amines, thiols, and alcohols can introduce new functionalities that can be used to construct fused or appended heterocyclic rings. The synthesis of various heterocycles like thiadiazoles, oxadiazoles, pyrazoles, and imidazoles often starts from functionalized benzo[b]thiophenes. wisdomlib.org Although many examples start with the related 3-chlorobenzo[b]thiophene-2-carbonyl chloride, the principle remains the same: a reactive group on the benzo[b]thiophene core serves as a handle for further elaboration. wisdomlib.orggoogle.com

Table 1: Potential Heterocyclic Precursors from this compound
NucleophileProductPotential Subsequent Heterocycle
Potassium Cyanide (KCN)3-(Cyanomethyl)benzo[b]thiopheneTetrazoles, Triazoles, Pyridines
Ammonia (NH₃)3-(Aminomethyl)benzo[b]thiophenePyrazines, Fused Pyrimidines
Sodium Azide (NaN₃)3-(Azidomethyl)benzo[b]thiopheneTriazoles (via click chemistry)
ThiosemicarbazideBenzo[b]thiophen-3-ylmethylene-hydrazinecarbothioamideThiadiazoles

The synthesis of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs, is of great interest for applications in materials science. This compound can serve as a key building block in the construction of these larger structures. The chloromethyl group can act as an electrophile in Friedel-Crafts alkylation reactions, allowing the benzo[b]thiophene unit to be attached to other aromatic systems.

Furthermore, it can be converted into more complex functionalities suitable for cross-coupling reactions. For example, conversion to a phosphonium (B103445) salt would enable Wittig-type reactions, while transformation into a boronic ester would allow for Suzuki-Miyaura cross-couplings. rsc.org These strategies are fundamental in creating larger, fused aromatic systems. The synthesis of complex thienoacenes, such as wisdomlib.orgbenzothieno[3,2-b] wisdomlib.orgbenzothiophene (B83047) (BTBT), often relies on the step-wise construction of the fused ring system, where functionalized benzothiophenes are key intermediates. nih.govnih.gov

Integration into Advanced Functional Materials and Polymer Chemistry

The optoelectronic properties of benzo[b]thiophene-containing molecules have led to their extensive use in the development of advanced functional materials. These materials are integral to next-generation electronic and energy devices. nih.gov

Conjugated polymers containing the benzo[b]thiophene unit are known for their favorable electronic properties. While this compound is not directly polymerizable through common cross-coupling methods, its reactive handle allows for facile conversion into a polymerizable monomer.

For example, the chloromethyl group could be used to attach a polymerizable group, such as a vinyl group (via elimination) or a styryl group (via a Wittig-type reaction). Alternatively, it could be transformed into a functional group suitable for cross-coupling polymerization, such as a boronic acid ester, a stannane, or a terminal alkyne. This two-step approach allows for the incorporation of the desirable electronic properties of the benzo[b]thiophene scaffold into a polymer backbone, enabling the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Benzo[b]thiophene derivatives, particularly those based on the wisdomlib.orgbenzothieno[3,2-b] wisdomlib.orgbenzothiophene (BTBT) core, are among the highest-performing organic semiconductors for organic field-effect transistors (OFETs). nih.govresearchgate.net These materials exhibit high charge carrier mobilities and good stability. nih.gov The properties of these molecular semiconductors can be finely tuned by introducing various functional groups to the core structure. nih.gov

This compound serves as an ideal starting material for synthesizing such functionalized derivatives. The chloromethyl group provides a convenient point of attachment for alkyl chains to improve solubility and processing, or for electron-withdrawing or -donating groups to modulate the frontier molecular orbital energy levels (HOMO/LUMO). The ability to systematically modify the molecular structure is crucial for optimizing the performance of organic semiconductors in electronic devices. nih.govbohrium.commdpi.com

Table 2: Performance of Representative Benzothiophene-Based Organic Semiconductors
Compound TypeDeposition MethodHole Mobility (cm²/Vs)Reference
Unsymmetrical BTBT DerivativeSolution Processed14.7 nih.gov
2,7-Diphenyl BTBT (DPh-BTBT)Vapor Depositedup to 2.0 researchgate.net
Dialkyl-BTBTs (Cₙ-BTBTs)Solution Processed> 1.0 researchgate.net
Benzo[b]thieno[2,3-d]thiophene DerivativeSolution Shearedup to 0.055 bohrium.com

Development of Catalytic Ligands and Reagents

The development of novel ligands is critical for advancing the field of catalysis. The structure of a ligand dictates the steric and electronic environment of a metal center, thereby controlling the activity and selectivity of the catalyst. The this compound scaffold has the potential to be elaborated into unique ligands for transition metal catalysis.

The reactive chloromethyl group is an excellent anchor for introducing coordinating atoms like phosphorus, nitrogen, or sulfur. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a phosphine (B1218219) ligand. Similarly, reaction with bidentate amines or thiols could generate pincer-type or other multidentate ligands. The rigid benzo[b]thiophene backbone combined with the specific coordinating atoms could offer unique properties in catalytic applications, such as cross-coupling reactions or asymmetric synthesis. While this remains an area with underexplored potential, the synthetic accessibility makes this compound an attractive starting point for ligand design and discovery.

Synthesis of Ligands for Transition Metal Catalysis

The benzo[b]thiophene moiety is a valuable scaffold for the construction of ligands used in transition metal catalysis. The introduction of heteroatoms such as phosphorus and nitrogen via the chloromethyl handle allows for the creation of potent mono- and multidentate ligands. These ligands can coordinate with transition metals to form catalysts for a variety of organic transformations.

The primary chemical pathway for synthesizing such ligands from this compound is through nucleophilic substitution. The electrophilic carbon of the chloromethyl group is readily attacked by nucleophiles like phosphides, amines, and pyridines to form new carbon-phosphorus or carbon-nitrogen bonds. For example, reacting this compound with lithium diarylphosphides can yield valuable phosphine ligands. bit.edu.cn This method is a common strategy for phosphinating molecules containing chloromethyl groups. bit.edu.cn Similarly, reactions with N-heterocycles like pyridine (B92270) or imidazole (B134444) can be used to synthesize P,N-heterocyclic phosphine ligands, which have demonstrated exceptional performance in organometallic catalysis. rsc.org

The general reaction scheme is presented in the table below:

Reactant AReactant B (Nucleophile)Resulting Ligand TypeChemical Pathway
This compoundLithium Diarylphosphide (LiPR₂)Tertiary Phosphine LigandNucleophilic Substitution
This compoundPyridinePyridinium Salt (Ligand Precursor)Nucleophilic Substitution (Quaternization)
This compoundImidazoleImidazolium Salt (Ligand Precursor)Nucleophilic Substitution (Quaternization)

Application in Organocatalytic Systems

While direct use of this compound as an organocatalyst is not widely documented, its derivatives are emerging as promising metal-free catalysts. The benzothiophene scaffold has been shown to be effective in organocatalytic applications. For instance, a 3-iodo-2-(p-tolyl)benzo[b]thiophene has been successfully employed as a metal-free anode catalyst for hydrazine (B178648) electrooxidation in fuel cells, demonstrating high current and long-term stability. dergipark.org.trdergipark.org.tr In a different application, complex polycyclic benzo[b]thiophene structures have been synthesized using asymmetric organocatalysis, where a quinine-derived thiourea (B124793) catalyzed the reaction of an N-(benzo[b]thiophen-2-yl)-sulfonamide. bit.edu.cnrsc.org

These examples establish the utility of the benzo[b]thiophene core in organocatalysis. This compound serves as a key intermediate to access such catalytically active molecules. The chloromethyl group can be transformed into various functional groups known to participate in catalytic cycles. For example, it can be converted into a thiol for use in nucleophilic catalysis or an ammonium (B1175870) salt to act as a phase-transfer catalyst, demonstrating its potential as a precursor for more complex organocatalytic systems.

Industrial Chemical and Agrochemical Synthesis (Focus on Chemical Pathways, Not Efficacy/Safety)

Intermediates for Specialty Chemicals Production

This compound is a significant intermediate in the synthesis of high-value specialty chemicals, particularly pharmaceuticals. The compound's utility stems from its ability to link the benzothiophene core to other molecular fragments through its reactive halomethyl group.

A prominent example is in the synthesis of the antifungal agent Sertaconazole. wikipedia.orgdrugbank.com While some documented syntheses use the analogous 3-(bromomethyl)-7-chlorobenzo[b]thiophene, the chemical pathway is directly applicable to the chloromethyl variant via a Williamson ether synthesis. google.comlgcstandards.com In this reaction, the alcohol group of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol is deprotonated by a base, such as sodium hydroxide, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the (chloro/bromo)methylbenzo[b]thiophene and displacing the halide to form the final ether linkage. google.com This reaction is often facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. google.com

The chemical pathway is detailed in the table below:

StepReactantsReagents/ConditionsProductReaction Type
11-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol + 3-(Halomethyl)-7-chlorobenzo[b]thiopheneNaOH, Toluene/Water, Tetrabutylammonium chloride (Phase-Transfer Catalyst)SertaconazoleWilliamson Ether Synthesis (Nucleophilic Substitution)

Synthesis of Agrochemical Intermediates

The benzo[b]thiophene scaffold is also found in compounds developed for agrochemical applications. For example, certain 4-(1-piperazinyl)benzo[b]thiophene derivatives have been identified as useful for pesticides. google.com this compound is a viable precursor for a wide range of N-substituted benzo[b]thiophene derivatives through straightforward nucleophilic substitution reactions.

The chemical pathway involves the reaction of this compound with a primary or secondary amine, such as piperazine. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This results in an aminomethyl-benzo[b]thiophene derivative, a key structural motif in certain agrochemicals. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Future Directions and Emerging Research Avenues for 3 Chloromethyl Benzo B Thiophene Research

Sustainable and Green Chemistry Approaches in Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 3-(Chloromethyl)benzo[b]thiophene, research in this area is expected to focus on developing more sustainable synthetic protocols. While traditional methods for the synthesis of benzo[b]thiophene derivatives often rely on harsh reagents and solvents, emerging research points towards more eco-friendly alternatives.

Future investigations will likely target the development of catalytic systems that can facilitate the synthesis of this compound with high atom economy. This includes the exploration of one-pot reactions and tandem processes that can reduce the number of synthetic steps and purification stages. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, will be a key focus to replace volatile and hazardous organic solvents. Furthermore, energy-efficient synthetic methods, such as microwave-assisted or flow chemistry techniques, could offer significant advantages in terms of reaction times and energy consumption. A patent describing the synthesis of the related compound, 3-bromomethyl-7-chlorobenzo[b]thiophene, utilizes a less toxic C6-C8 straight-chain alkane as a solvent, indicating a move towards more environmentally conscious industrial production methods. mdpi.com

Discovery of Novel Reactivity Patterns and Synthetic Methodologies

The chloromethyl group at the 3-position of the benzo[b]thiophene ring is a key functional handle that dictates the compound's reactivity. Future research is anticipated to uncover novel reactivity patterns of this compound, leading to the development of new synthetic methodologies for accessing a diverse range of derivatives.

Exploration of its participation in various coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, will likely yield a plethora of new benzo[b]thiophene-containing molecules with tailored electronic and steric properties. The development of novel catalytic systems that can selectively activate the C-Cl bond in the presence of other functional groups will be a significant area of investigation. Furthermore, the use of this compound as a precursor for generating reactive intermediates, such as radicals or organometallic species, could open up new avenues for C-C and C-heteroatom bond formation. The versatility of the benzo[b]thiophene scaffold in undergoing various synthetic transformations suggests that its 3-chloromethyl derivative will be a valuable building block for creating complex molecular architectures.

Advanced Applications in Nanoscience and Advanced Materials

The benzo[b]thiophene core is a well-established component in the design of organic electronic materials due to its electron-rich nature and rigid planar structure, which facilitate charge transport. researchgate.net The functionalization at the 3-position with a chloromethyl group provides a convenient anchor point for incorporating this scaffold into larger systems, paving the way for its application in nanoscience and advanced materials.

Future research could explore the use of this compound in the synthesis of novel organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely modify the molecular structure by derivatizing the chloromethyl group will allow for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting catalytic, sensing, or gas storage properties.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery of new molecules and reactions. nih.gov For this compound, these computational tools can be employed in several ways to guide future research efforts.

ML models can be trained on existing data of benzo[b]thiophene derivatives to predict the properties and potential applications of new, yet-to-be-synthesized compounds derived from this compound. This can help in prioritizing synthetic targets and reducing the experimental workload. AI algorithms can also be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, aiding in the design of more efficient synthetic routes. researchgate.netnih.gov Furthermore, generative models can be employed to design novel benzo[b]thiophene-based molecules with desired properties for specific applications, such as drug discovery or materials science. While direct research on the application of AI to this compound is currently limited, the broader trend of using these technologies in heterocyclic chemistry strongly suggests this as a promising future direction. nih.gov

Q & A

What are the standard synthetic routes for 3-(Chloromethyl)benzo[b]thiophene, and how can reaction conditions be optimized for yield?

Basic Synthesis:
The compound is synthesized via chlorination of the corresponding alcohol precursor (e.g., 3-hydroxymethylbenzo[b]thiophene) using thionyl chloride (SOCl₂) in anhydrous diethyl ether. This method yields 60% crude product without further purification .
Optimization Strategies:

  • Reagent Ratios: Use a slight excess of SOCl₂ (1.2–1.5 equivalents) to ensure complete conversion.
  • Temperature Control: Maintain reflux conditions (40–50°C) to accelerate reaction kinetics while avoiding decomposition.
  • Purification: Employ reverse-phase HPLC with methanol-water gradients (30%→100%) to isolate high-purity product, as demonstrated for analogous thiophene derivatives .

What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

Core Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and aromatic protons (δ 6.8–7.8 ppm) .
  • IR Spectroscopy: Look for C-Cl stretching vibrations at 650–750 cm⁻¹ and aromatic C=C absorption near 1600 cm⁻¹ .
  • Melting Point Analysis: Compare observed values (if crystalline) with literature data; discrepancies may indicate impurities or polymorphic forms .
    Resolving Data Conflicts:
    Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). For example, inconsistent melting points may arise from solvent residues—re-crystallize from ethyl acetate/hexane mixtures .

How does the chloromethyl group influence the reactivity of benzo[b]thiophene derivatives in nucleophilic substitution reactions?

Advanced Reactivity Insights:
The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example:

  • Kinetic Studies: Electrochemical reduction of halothiophenes (e.g., 2-bromothiophene) shows that steric hindrance from the benzo[b]thiophene ring slows substitution rates compared to simpler thiophenes .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.
  • Side Reactions: Competing elimination (E2) may occur under basic conditions; mitigate by using mild bases (e.g., K₂CO₃) and low temperatures .

What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

Advanced SAR Approaches:

  • Derivatization: Synthesize analogs (e.g., replacing -CH₂Cl with -CH₂Br or -CH₂NH₂) to assess the impact of substituent electronegativity on bioactivity .
  • Toxicity Profiling: Screen for hepatotoxicity using in vitro assays (e.g., HepG2 cell viability), as thiophene rings are metabolically prone to forming reactive intermediates .
  • Computational Modeling: Use DFT calculations to predict binding affinities to target proteins (e.g., dopamine receptors), guided by crystallographic data from related ligands .

What are the key safety protocols for handling and disposing of this compound in laboratory settings?

Safety Guidelines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management: Collect halogenated waste separately and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to environmental persistence .
  • Emergency Response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials should be incinerated in controlled facilities .

How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across different studies?

Data Reconciliation Methods:

  • Purity Assessment: Analyze samples via HPLC to quantify impurities; even 2–5% contaminants can alter melting points by 5–10°C .
  • Crystallization Conditions: Differences in solvent polarity (e.g., methanol vs. acetone) may yield distinct polymorphs. Standardize recrystallization protocols .
  • Collaborative Validation: Cross-check data with institutions using shared reference standards, as highlighted in NIST guidelines for compound verification .

What are the best practices for conducting a comprehensive literature review on synthetic and toxicological data for thiophene derivatives?

Literature Strategies:

  • Database Searches: Use SciFinder with keywords like "this compound AND synthesis" or "thiophene toxicity" to filter peer-reviewed studies .
  • Historical Data: Consult Beilstein Handbooks for pre-1950s synthetic methods and spectral data, which are often omitted from digital databases .
  • Critical Appraisal: Prioritize journals with rigorous peer review (e.g., J. Org. Chem.) and avoid non-peer-reviewed sources (e.g., commercial websites) .

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3-(Chloromethyl)benzo[b]thiophene

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